N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide
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Overview
Description
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, a benzamide group, and ethoxy substituents, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which undergoes sulfonation to introduce the dioxo group. The benzamide moiety is then attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC. The ethoxy groups are introduced via etherification reactions, using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The dioxo group can be reduced to a hydroxyl group under mild conditions.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated thiophene compounds.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The dioxo group and ethoxy substituents play a crucial role in its binding affinity and specificity. Pathways involved may include oxidative stress response, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide
- N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide
Uniqueness
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy groups and the benzamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(24)23(18-9-6-16(3)7-10-18)19-12-13-29(25,26)15-19/h6-14,19H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVAGJSACXHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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